Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate
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Overview
Description
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate is a complex organic compound with the molecular formula C15H18N2O5S This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)ethanesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid: This compound shares a similar spirocyclic core but differs in the functional groups attached to the ring system.
2-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide: Another related compound with additional functional groups that modify its chemical and biological properties.
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undec-3-yl)ethanesulfonate: This compound has a longer spirocyclic ring system, which may affect its reactivity and applications.
Uniqueness
Phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
phenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-13-15(8-4-5-9-15)16-14(19)17(13)10-11-23(20,21)22-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRGWCDZVHOAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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